molecular formula C7H6N2O B1224985 5-Hydroxybenzimidazole CAS No. 41292-65-3

5-Hydroxybenzimidazole

Cat. No. B1224985
CAS RN: 41292-65-3
M. Wt: 134.14 g/mol
InChI Key: KRKSOBREFNTJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Hydroxybenzimidazole and its derivatives is a key area of research, with methods evolving to create more efficient and versatile synthetic routes. For instance, Katsuyama and Kubo (2007) reported the first synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole from 3,4-diaminobenzoic acid, highlighting its potential as an intermediate for the synthesis of drugs, agrochemicals, dyes, perfumes, and cosmetics (Katsuyama & Kubo, 2007).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various spectroscopic techniques. Zaitsev et al. (1992) used the MNDO method to calculate the heats of formation, energetic, electronic, and structural characteristics of this compound, providing insight into its tautomeric forms and their properties (Zaitsev et al., 1992).

Chemical Reactions and Properties

Research into the chemical reactions of this compound has uncovered its role as a precursor in several key reactions. Wurm, Weyhenmeyer, and Renz (1975) demonstrated that in Clostridium thermoaceticum, this compound is methylated to 5-methoxybenzimidazole, indicating its precursor function in the biosynthesis of 5-methoxybenzimidazole (Wurm, Weyhenmeyer, & Renz, 1975).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and stability, are crucial for its application in various fields. The study by Li, Fried, Colebrook, and Burkhardt (2010) on polybenzimidazoles provides insights into the hydration and phosphoric acid doping effects on polybenzimidazoles, which could indirectly relate to the physical properties of this compound derivatives (Li, Fried, Colebrook, & Burkhardt, 2010).

Chemical Properties Analysis

The chemical properties of this compound, including its basicity, reactivity, and potential for forming derivatives, have been extensively studied. Korolev et al. (1992) examined the acid-base properties of 5-hydroxybenzimidazoles, showing them to exist as 5-hydroxy-tautomers in nitromethane and discussing the effects of substituents on basicity (Korolev et al., 1992).

Scientific Research Applications

Effects on Erythrocyte Membranes

5-Hydroxybenzimidazole derivatives impact erythrocyte membrane structure and morphology. Using spin probe and scanning electron microscopy methods, the effects of these derivatives as synthetic antioxidants and bioregulators were studied. Different derivatives with various side substituents showed concentration-dependent effects on erythrocyte shape and membrane structure, correlating with the hydrophobic properties of the side derivatives. These compounds exhibited echinocytogenic action in a concentration range of 1.10(-7) - 1.10(-3) M, suggesting a significant interaction with erythrocyte membranes (Luneva et al., 2005).

DNA/RNA Binding and Antiproliferative Effects

Benzimidazole derivatives, including those with this compound extensions, have shown notable DNA/RNA binding properties and biological activity. Studies found that these compounds bind within the grooves of double-stranded DNA (ds-DNA) and agglomerate along ds-RNA. They demonstrated moderate to strong antiproliferative effects on various carcinoma cell lines. One compound, in particular, inhibited the growth of Trypanosome cruzi epimastigotes (Stolić et al., 2009).

Corrosion Inhibition in Iron

This compound has been studied for its inhibitory action against iron corrosion in hydrochloric acid solutions. Using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, the efficiency of various benzimidazole derivatives in suppressing iron corrosion was evaluated. These compounds, including this compound, demonstrated a significant inhibitory effect, suggesting potential applications in metal preservation and industrial processes (Khaled, 2003).

Biodegradation of Carbendazim

This compound was identified as a metabolite in the biodegradation of Carbendazim, a widely used fungicide. The biodegradation study focused on a bacterium capable of degrading Carbendazim efficiently, with 2-hydroxybenzimidazole being one of the detected degradation products. This research provides insights into microbial pathways for degrading environmental contaminants (Zhang et al., 2013).

Antivirulence Properties

N-Hydroxybenzimidazoles, including derivatives of this compound, have been explored as antivirulence agents. These compounds inhibit the DNA-binding activity of specific proteins required for virulence expression in bacteria like Pseudomonas aeruginosa. Such studies suggest their potential use in developing novel treatments targeting bacterial virulence mechanisms rather than bacterial growth (Marsden et al., 2015).

Mechanism of Action

Target of Action

5-Hydroxybenzimidazole is a member of the benzimidazole class of compounds . Benzimidazoles are known to interact with various enzymes, playing a significant role in a wide range of therapeutic uses . They have been extensively explored as potent inhibitors of various enzymes involved in numerous biological processes . .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one

Biochemical Pathways

This compound is involved in the anaerobic biosynthesis of cobamides, a family of cofactors that includes Vitamin B12 . It is synthesized from 5-amino-1-(5-phospho-β-D-ribosyl)imidazole (AIR) in a single step catalyzed by the enzyme this compound synthase . This pathway is found in certain bacteria and archaea .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability , which may also apply to this compound.

Result of Action

For example, benzimidazoles have shown promising applications in biological and clinical studies due to their significant biological activity .

Action Environment

The action of this compound, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . This suggests that the action, efficacy, and stability of this compound might also be influenced by the environmental conditions.

properties

IUPAC Name

3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKSOBREFNTJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194276
Record name 5-Hydroxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41292-65-3
Record name 5-Hydroxybenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41292-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.7 parts of 2-chloropyrimidine, 9.66 parts of 2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-5-ol trihydrobromide, 5 parts of sodium hydrogen carbonate and 80 parts of ethanol was stirred and refluxed overnight. The reaction mixture was evaporated and the residue was taken up in trichloromethane. The organic phase was washed with water, dried, filtered and evaporated. The residue was crystallized from a mixture of acetonitrile and methanol, yielding 5.2 parts (83%) of 1-[(4-fluorophenyl)methyl]-2-[[1-[2-(2-pyrimidinylamino)ethyl]-4-piperidinyl]amino]-1e,uns/H/ -benzimidazol-5-ol; mp. 194.4° C. (compound 64).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-5-ol trihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxybenzimidazole
Reactant of Route 2
Reactant of Route 2
5-Hydroxybenzimidazole
Reactant of Route 3
Reactant of Route 3
5-Hydroxybenzimidazole
Reactant of Route 4
5-Hydroxybenzimidazole
Reactant of Route 5
5-Hydroxybenzimidazole
Reactant of Route 6
5-Hydroxybenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.